2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
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Description
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS3 and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
The investigation of dimethylpyrimidin derivatives, including structures related to 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide, has shown promising antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. These findings suggest the compound's potential development into useful antifungal agents (Jafar et al., 2017).
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines, which share a similar structural framework, indicates their effectiveness against the intermediate host of schistosomiasis, B. alexandrina snails. This suggests that related compounds may possess valuable molluscicidal properties, contributing to controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Antimicrobial Activity
Compounds incorporating the thiadiazole and thiazole motifs have been studied for their antimicrobial efficacy. Novel synthesis methods have led to derivatives with significant antimicrobial activities, suggesting the potential of this compound in this area (Angulwar et al., 2019).
Anti-Inflammatory and Analgesic Agents
Studies have shown that derivatives of benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound , exhibit significant anti-inflammatory and analgesic activities. This suggests potential therapeutic applications of such compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Research into novel pyrazolopyrimidines derivatives, including structures akin to this compound, has indicated their potential as anticancer and anti-5-lipoxygenase agents. This opens up avenues for the development of new therapeutic strategies against cancer and inflammation-related conditions (Rahmouni et al., 2016).
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS3/c1-4-23-14-21-20-13(25-14)18-10(22)9-6-24-12(17-9)19-11-15-7(2)5-8(3)16-11/h5-6H,4H2,1-3H3,(H,18,20,22)(H,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAUFSWTPZWMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.